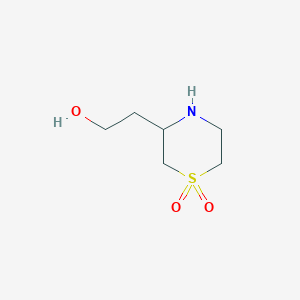

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione

Description

Historical Context and Discovery Timeline

The synthesis of thiomorpholine derivatives traces back to early investigations into sulfur-containing heterocycles, but 3-(2-Hydroxyethyl)-1λ⁶-thiomorpholine-1,1-dione emerged more recently as a target of interest. Initial methodologies for thiomorpholine synthesis often involved multistep reactions under harsh conditions, limiting scalability and functional group compatibility. A pivotal advancement occurred in 2016 with the development of a patent describing the preparation of thiomorpholine-1,1-dioxide hydrochloride via amino protection and oxidation steps. This method utilized potassium permanganate as an oxidizing agent, establishing a foundational protocol for subsequent derivatives.

Further refinements emerged in 2018 through copper-catalyzed multicomponent reactions, enabling the incorporation of diverse substituents, including hydroxyethyl groups, into the thiomorpholine framework. The most significant breakthrough arrived in 2022 with a continuous flow photochemical thiol–ene reaction, which demonstrated high-yield synthesis under mild conditions. This telescoped approach, involving cysteamine hydrochloride and vinyl chloride, marked a shift toward sustainable and industrially viable production methods for thiomorpholine derivatives.

Significance in Heterocyclic Chemistry

Thiomorpholine derivatives occupy a critical niche in heterocyclic chemistry due to their dual sulfur and nitrogen atoms, which enhance electronic diversity and binding affinity in medicinal compounds. 3-(2-Hydroxyethyl)-1λ⁶-thiomorpholine-1,1-dione exemplifies this utility, as its hydroxyethyl side chain introduces both hydrophilicity and hydrogen-bonding capacity. These features make it a valuable intermediate in designing enzyme inhibitors, particularly dipeptidyl peptidase IV (DPP-IV) antagonists for diabetes management.

The compound’s significance extends to its role in studying sulfur’s electronic effects on heterocyclic reactivity. The 1,1-dione moiety stabilizes the thiomorpholine ring through resonance, while the hydroxyethyl group facilitates functionalization via esterification or etherification. This adaptability has enabled its use in synthesizing libraries of bioactive molecules, including antiatherogenic agents that reduce plasma cholesterol levels by inhibiting squalene synthase.

Table 1: Applications of Thiomorpholine Derivatives in Medicinal Chemistry

Structural Classification Within Thiomorpholine Derivatives

3-(2-Hydroxyethyl)-1λ⁶-thiomorpholine-1,1-dione belongs to the 1,1-dioxide subclass of thiomorpholines, characterized by two sulfonyl oxygen atoms that confer polarity and metabolic stability. Structurally, it differs from simpler thiomorpholine derivatives in three key aspects:

- Substituent Position : The hydroxyethyl group at the 3-position introduces steric bulk and hydrogen-bonding potential, distinguishing it from unsubstituted or aryl-substituted analogs.

- Oxidation State : The 1,1-dione configuration contrasts with mono-oxidized (sulfoxide) or non-oxidized thiomorpholines, altering electron distribution and reactivity.

- Hybrid Functionality : The combination of a sulfur heterocycle and a hydroxylated side chain enables dual interactions with hydrophobic and hydrophilic regions of biological targets.

Comparative analysis with derivatives like thiomorpholine-1-oxide and 3-phenylthiomorpholine highlights its unique balance of solubility and rigidity, making it preferable for pharmacokinetic optimization. The hydroxyethyl group also serves as a synthetic handle for further derivatization, such as conjugation with amino acids or incorporation into macrocyclic structures.

Properties

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-3-1-6-5-11(9,10)4-2-7-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSFTMZVJVJJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the thiomorpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The thiomorpholine ring can be reduced to form a thiomorpholine derivative.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-oxoethyl)-1lambda6-thiomorpholine-1,1-dione.

Reduction: Formation of 3-(2-hydroxyethyl)-thiomorpholine.

Substitution: Formation of various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects :

- Hydroxyethyl Group : Introduces polarity and hydrogen-bonding capacity, favoring aqueous solubility. This contrasts with bromophenyl (lipophilic, electron-withdrawing) or pyrazolyl (heterocyclic, π-π stacking) substituents .

- Alkyl Chains : Derivatives like 2-ethyl-6-methyl or 4-pentan-3-yl exhibit increased hydrophobicity, suitable for membrane permeability in CNS drug candidates .

Pharmacological Potential

Biological Activity

3-(2-Hydroxyethyl)-1lambda6-thiomorpholine-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring substituted with a hydroxyethyl group. This unique structure contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 151.19 g/mol.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with various biological molecules, enhancing binding affinity.

- Enzyme Interaction : The thiomorpholine ring interacts with enzymes and receptors, modulating their activity and influencing various cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oxidative stress and apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Modulation | Alters activity of specific enzymes |

Case Study: Anticancer Effects

A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests potential for further development as an anticancer therapeutic agent.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

- In Vivo Studies : Assessing efficacy and safety in animal models.

- Formulation Development : Exploring delivery methods for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Hydroxyethyl)-1λ⁶-thiomorpholine-1,1-dione, and how can reaction efficiency be optimized?

The synthesis of thiomorpholine derivatives often involves cyclization of thiol-containing precursors with hydroxyethylamine or post-functionalization of a thiomorpholine scaffold. A validated approach includes:

- Step 1 : Reacting 1λ⁶-thiomorpholine-1,1-dione with 2-bromoethanol in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) to introduce the hydroxyethyl group .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography. Yield optimization may require temperature control (e.g., room temperature for 72 hours) and stoichiometric excess of 2-bromoethanol .

Q. Which spectroscopic techniques are most effective for confirming the structure of 3-(2-Hydroxyethyl)-1λ⁶-thiomorpholine-1,1-dione?

- NMR Spectroscopy : and NMR can confirm the hydroxyethyl group (δ ~3.6 ppm for -CHOH) and thiomorpholine ring protons (δ ~3.1–4.0 ppm for sulfone and ring CH) .

- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1150–1300 cm (S=O symmetric/asymmetric stretches) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H] at m/z 196.06 for CHNOS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and steric effects of the hydroxyethyl group on thiomorpholine-1,1-dione’s reactivity?

- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). The hydroxyethyl group may increase nucleophilicity at the sulfur atom or stabilize intermediates via hydrogen bonding .

- Reactivity Predictions : Compare activation energies for reactions (e.g., nucleophilic substitution) between 3-(2-Hydroxyethyl)- and unsubstituted thiomorpholine derivatives .

Q. What strategies resolve contradictions in crystallographic data when characterizing polymorphic forms of this compound?

- Polymorph Identification : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . If multiple polymorphs exist (e.g., differing in hydroxyethyl conformation), employ differential scanning calorimetry (DSC) and powder XRD (PXRD) to distinguish phases .

- Data Reconciliation : Cross-validate unit cell parameters (e.g., space group, Z-value) with computational packing analysis (e.g., Mercury CSD) to resolve discrepancies between experimental and simulated patterns .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions. Monitor degradation products via HPLC-MS .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature, focusing on hydrolysis of the sulfone or hydroxyethyl groups .

Q. What mechanistic insights explain unexpected byproducts during thiomorpholine functionalization?

- Case Study : If alkylation yields a dimeric byproduct, propose a radical-mediated coupling mechanism. Validate via electron paramagnetic resonance (EPR) to detect transient radicals or isotope-labeling experiments (e.g., -ethanol) to track hydrogen transfer .

- Mitigation : Introduce radical scavengers (e.g., BHT) or adjust solvent polarity to suppress side reactions .

Methodological Challenges

Q. How should researchers address low yields in multi-step syntheses involving 3-(2-Hydroxyethyl)-thiomorpholine derivatives?

- Troubleshooting Workflow :

- Intermediate Purity : Ensure intermediates (e.g., thiomorpholine-1,1-dione) are purified via recrystallization or flash chromatography .

- Reaction Monitoring : Use real-time NMR or inline IR to detect side reactions early .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate hydroxyethylation .

Q. What advanced techniques validate the compound’s role as a ligand or catalyst in coordination chemistry?

- X-ray Crystallography : Co-crystallize with metal ions (e.g., Cu) to confirm binding modes. Refine structures using SHELXL .

- Spectroscopic Titrations : Use UV-Vis or fluorescence spectroscopy to determine binding constants (e.g., ) with transition metals .

Data Analysis and Reporting

Q. How can researchers statistically analyze batch-to-batch variability in synthetic protocols?

Q. What benchmarks should be used when comparing this compound’s bioactivity to structurally similar thiomorpholine derivatives?

- Reference Standards : Include positive controls (e.g., thiomorpholine-1,1-dione without hydroxyethyl) in assays (e.g., enzyme inhibition).

- Statistical Significance : Use Student’s t-test (p < 0.05) to confirm enhanced/reduced activity attributable to the hydroxyethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.